molecular formula C5H9NO4 B555994 2-Amino-3-methylsuccinic acid CAS No. 6667-60-3

2-Amino-3-methylsuccinic acid

Cat. No. B555994
CAS RN: 6667-60-3
M. Wt: 147.13 g/mol
InChI Key: LXRUAYBIUSUULX-UHFFFAOYSA-N
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Description

2-Amino-3-methylsuccinic acid, also known as DL-threo-β-Methylaspartic acid, is an amino acid derivative . It has the empirical formula C5H9NO4 and a molecular weight of 147.13 .


Molecular Structure Analysis

The molecular structure of 2-Amino-3-methylsuccinic acid consists of an amino group (-NH2) and a carboxylic group (-COOH) attached to the same tetrahedral carbon atom, called an α-carbon . The molecule also contains a methyl group (-CH3) attached to the α-carbon, distinguishing it from other amino acids .


Physical And Chemical Properties Analysis

2-Amino-3-methylsuccinic acid is a white powder . It has a molecular weight of 147.13 and its empirical formula is C5H9NO4 . More detailed physical and chemical properties are not provided in the search results.

Scientific Research Applications

Plant Elicitor

  • Scientific Field : Plant Science
  • Application Summary : “2-Amino-3-methylhexanoic acid” (AMHA), also known as “2-Amino-3-methylsuccinic acid”, has been identified as a plant resistance inducer . This means it can enhance the plant’s natural defenses against various stresses .
  • Results or Outcomes : AMHA has been found to enhance resistance against extreme temperature stresses in several plant species . It is also highly active against fungal, bacterial, and viral diseases by inducing plant resistance . For example, AMHA pretreatment strongly protected wheat against powdery mildew, Arabidopsis against Pseudomonas syringae DC3000, and tobacco against Tomato spotted wilt virus .

Ergogenic Supplements

  • Scientific Field : Sports Nutrition
  • Application Summary : Amino acids and their derivatives, including “2-Amino-3-methylsuccinic acid”, have been commercially used as ergogenic supplements . They are recognized to be beneficial as they influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
  • Results or Outcomes : The outcomes of using amino acids as ergogenic supplements can vary greatly depending on the individual, the specific amino acid or derivative used, the dosage, and the timing of supplementation .

Structural Modification of Natural Products

  • Scientific Field : Medicinal and Pharmaceutical Chemistry
  • Application Summary : The introduction of amino acids into natural products is expected to improve the performance of these products and minimize their adverse effects . Therefore, “2-Amino-3-methylsuccinic acid” could potentially be used in the structural modification of natural products .
  • Results or Outcomes : The outcomes of using amino acids in the structural modification of natural products can vary greatly depending on the specific natural product and amino acid or derivative used .

Safety And Hazards

While specific safety data for 2-Amino-3-methylsuccinic acid is not available in the search results, it’s generally recommended to handle such compounds with appropriate personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing .

properties

IUPAC Name

2-amino-3-methylbutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO4/c1-2(4(7)8)3(6)5(9)10/h2-3H,6H2,1H3,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXRUAYBIUSUULX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601346473
Record name DL-threo-beta-Methylaspartic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601346473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-methylsuccinic acid

CAS RN

6667-60-3, 31571-69-4
Record name 3-Methyl-DL-aspartic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006667603
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC139985
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139985
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6667-60-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45365
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name DL-threo-beta-Methylaspartic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601346473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-METHYL-DL-ASPARTIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T38VAO1ARZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
X Nie, H Chen, L Xiang, Y Zhang, D Liu, Z Zhao - Metabolites, 2022 - mdpi.com
… , 3,6-anhydrogalactose, α-D-quinolulose, β-lactose, D-(+)-cellobiose, methylpyran glycosides), one amino acid and one derivative (DL-aspartic acid, 2-amino-3-methylsuccinic acid), …
Number of citations: 6 www.mdpi.com
Y Cohen, AE Rubin, G Kilfin - European Journal of Plant Pathology, 2010 - Springer
… The related compounds DL-threo-β-methyl-aspartic (2-amino-3-methylsuccinic acid) acid and 3-aminopropanoic acid (β- alanine) did not give protection either. Compounds with a …
Number of citations: 89 link.springer.com
KAS Eastman, MC Mifflin, PF Oblad… - ACS Bio & Med …, 2023 - ACS Publications
… Me-Asp containing peptides incorporating either (2S,3R)-2-amino-3-methylsuccinic acid [(2S,3R)Me-Asp] or (2S,3S)-2-amino-3-methylsuccinic acid [(2S,3S)Me-Asp] in place of D23 …
Number of citations: 0 pubs.acs.org
IB Parr, SK Boehlein, AB Dribben… - Journal of medicinal …, 1996 - ACS Publications
… (2S,3R)-2-Amino-3-methylsuccinic Acid (9). The N-protected aspartic acid derivative 7 (780 … (2S,3S)-2-Amino-3-methylsuccinic Acid (8). The N-protected aspartic acid derivative 6 (360 …
Number of citations: 43 pubs.acs.org
M Sainsbury - 2016 - books.google.com
Rodd's Chemistry of Carbon Compounds, Volume I: Aliphatic Compounds focuses on the chemistry of polyhydric alcohols and saccharides. The chemistry of polyhydric alcohols is a …
Number of citations: 2 books.google.com
DA Herbst, B Boll, G Zocher, T Stehle… - Journal of Biological …, 2013 - ASBMB
The biosynthesis of nonribosomally formed peptides (NRPs), which include important antibiotics such as vancomycin, requires the activation of amino acids through adenylate formation…
Number of citations: 106 www.jbc.org
I Zemskov - 2016 - kops.uni-konstanz.de
Cyanobacteria are among the oldest living and most diverse groups of organisms on Earth.[1] It is hypothesized, that 2.2-2.4 billion years ago during the so called Great Oxidation Event …
Number of citations: 3 kops.uni-konstanz.de
L Narduzzi, M Hernández-Mesa, P Vincent, Y Guitton… - Chemosphere, 2023 - Elsevier
Polychlorinated biphenyls (PCBs) are a class of contaminants of great concern, linked to the development of many chronic diseases. Adverse effects of PCBs have been documented in …
Number of citations: 0 www.sciencedirect.com

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